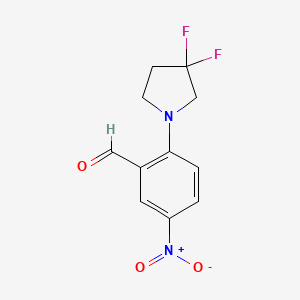

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-2-1-9(15(17)18)5-8(10)6-16/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJQVQQEKBRUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Difluoropyrrolidine

The synthesis of 3,3-difluoropyrrolidine is a foundational step, as it forms the key heterocyclic fragment. According to recent literature, a practical and cost-effective route involves:

Claisen Rearrangement and Oxidation:

- Starting from suitable precursors such as N-benzyl-3,3-difluoropyrrolidinone, a Claisen rearrangement facilitates the formation of the pyrrolidine ring with fluorine substituents.

- Subsequent oxidation, often catalyzed by ruthenium(VIII), converts intermediates into 2,2-difluorosuccinic acid derivatives, which are precursors to the pyrrolidine ring.

-

- The key step involves cyclization of the intermediates to form the pyrrolidine ring, often mediated by reductive amination or intramolecular cyclization under controlled temperature conditions.

-

- Borane methyl sulfide (BH₃·Me₂S) reduction transforms the intermediate into the target 3,3-difluoropyrrolidine.

- The process emphasizes the importance of controlling temperature and reaction time to optimize yield and purity.

- The synthesis avoids harsh conditions and uses commercially available reagents, enhancing scalability.

Data Table: Synthesis of 3,3-Difluoropyrrolidine

Coupling with 5-Nitrobenzaldehyde

The coupling of the difluoropyrrolidine with 5-nitrobenzaldehyde typically proceeds via nucleophilic substitution or reductive amination, depending on the functional groups present.

-

- The amino group of the difluoropyrrolidine can attack the aldehyde carbon under mild basic conditions, leading to the formation of an imine intermediate.

- Subsequent reduction (e.g., with sodium cyanoborohydride) stabilizes the linkage, yielding the secondary amine derivative.

-

- Alternatively, direct reductive amination involves mixing the aldehyde with the amine in the presence of a reducing agent like sodium triacetoxyborohydride, facilitating the formation of the target compound.

- Solvent: Ethanol or methanol, often with acetic acid as a catalyst.

- Temperature: Mild heating (~25-60°C) to promote reaction without decomposition.

- Purification: Crystallization from toluene or other organic solvents to isolate high-purity product.

- The process benefits from controlling reaction pH to prevent side reactions.

- Crystallization and recrystallization steps are critical for obtaining pure compound.

Data Table: Coupling and Purification

Final Purification and Characterization

Post-synthesis, the compound undergoes purification via recrystallization, typically using toluene or ethyl acetate, to remove residual starting materials and by-products. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Summary of Key Data

| Parameter | Details |

|---|---|

| Starting materials | 3,3-Difluoropyrrolidine precursors, 5-nitrobenzaldehyde |

| Reaction solvents | Ethanol, toluene, or methanol |

| Reagents | Ruthenium catalyst, borane methyl sulfide, sodium cyanoborohydride |

| Purification | Crystallization, filtration |

| Yield | Typically moderate to high, optimized via reaction conditions |

Chemical Reactions Analysis

Reactivity of the Aldehyde Group

The aldehyde group undergoes classical carbonyl reactions:

Reduction

-

Reduction to Alcohol : Sodium borohydride (NaBH₄) or catalytic hydrogenation converts the aldehyde to 2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzyl alcohol.

Condensation Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under mild acidic conditions.

-

Knoevenagel Reaction : Coupling with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives ( ).

Nitro Group Transformations

The nitro group at position 5 participates in electrophilic and redox reactions:

Reduction to Amine

-

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, forming 5-amino-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde.

Electrophilic Substitution

-

The nitro group deactivates the ring but directs incoming electrophiles to the ortho and para positions relative to itself.

Pyrrolidine Ring Reactivity

The 3,3-difluoropyrrolidine moiety influences steric and electronic properties:

Fluorine-Specific Interactions

-

Hydrogen Bonding : Fluorine atoms enhance solubility in polar aprotic solvents (e.g., DMSO) and stabilize transition states in SNAr reactions ( ).

-

Ring Rigidity : The difluoro substitution reduces pyrrolidine ring flexibility, affecting stereochemical outcomes in cycloadditions.

N-Alkylation/Acylation

-

The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Due to its structural features, 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde shows promise as a lead compound in drug development:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. Interaction studies indicate that this compound may inhibit certain bacterial enzymes, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further investigation in oncology.

Neuropharmacology

The difluoropyrrolidine moiety may confer neuroactive properties. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Chemical Biology

The compound's ability to act as a probe in biological systems is under exploration. Its binding affinity to various biological targets can help elucidate mechanisms of action for drug design.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of nitro-substituted pyrrolidines found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting a mechanism involving inhibition of cell wall synthesis.

Case Study 2: Neuropharmacological Effects

Research exploring compounds with difluorinated pyrrolidine rings indicated potential interactions with serotonin receptors, which could lead to applications in treating depression or anxiety disorders. Further studies are necessary to confirm these effects.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity to certain biological targets, while the nitrobenzaldehyde core can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,3-Difluoroazetidin-1-yl)-5-nitrobenzaldehyde

- Structure : Replaces the 5-membered pyrrolidine with a 4-membered azetidine ring, retaining 3,3-difluorination.

- Molecular Formula : C₁₀H₈F₂N₂O₃; Molecular Weight : 242.18 .

- Electron Effects: Fluorination at equivalent positions maintains electron-withdrawing effects but with reduced steric bulk compared to pyrrolidine.

- Applications : Likely similar to the target compound in drug development, but azetidines are increasingly explored for their pharmacokinetic advantages, such as improved solubility .

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde

- Structure : Features an aromatic imidazole ring instead of fluorinated pyrrolidine.

- Molecular Formula : C₁₀H₇N₃O₂; Molecular Weight : ~217.18 (estimated).

- Key Differences :

- Aromaticity : Imidazole’s planar structure enables π-π stacking and hydrogen bonding, critical in enzyme inhibition or material interfaces.

- Reactivity : The aldehyde group may exhibit different electrophilicity due to imidazole’s electron-donating nature compared to fluorine’s electron-withdrawing effects.

- Applications : Widely used in pharmaceutical development (e.g., kinase inhibitors) and materials science (e.g., coordination polymers) due to its versatile heterocyclic core .

2-((4-(Methylsulfonyl)ethynyl)-5-nitrobenzaldehyde

- Structure : Contains an ethynyl group linked to a methylsulfonylbenzene moiety.

- Synthesis: Prepared via Sonogashira coupling (95% yield), highlighting its synthetic accessibility .

- Key Differences: Functional Group: The ethynyl group introduces sp-hybridized carbons, enabling click chemistry or polymerization.

- Applications : Suitable for advanced material synthesis (e.g., conductive polymers) due to its alkyne functionality .

(R)-2-(2,5-Difluorophenyl)pyrrolidine Derivatives

- Structure : Differs by having a difluorophenyl substituent instead of difluoropyrrolidine.

- Applications : Serves as a key intermediate in TRK inhibitors (e.g., cancer therapeutics). The fluorinated pyrrolidine enhances metabolic stability and target binding .

- Metabolism : Fluorination reduces oxidative degradation, as seen in , where fluorinated analogs resist pyrimidine ring cleavage .

Comparative Data Table

| Compound Name | Core Structure | Substituent | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde | Benzaldehyde | 3,3-Difluoropyrrolidine | ~258.19 (est.) | Drug intermediates, Materials |

| 2-(3,3-Difluoroazetidin-1-yl)-5-nitrobenzaldehyde | Benzaldehyde | 3,3-Difluoroazetidine | 242.18 | Pharmaceuticals |

| 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde | Benzaldehyde | Imidazole | ~217.18 | Kinase inhibitors, Polymers |

| 2-((4-(Methylsulfonyl)ethynyl)-5-nitrobenzaldehyde | Benzaldehyde | Ethynyl-methylsulfonyl | ~319.04 | Material science |

Research Findings and Implications

- Metabolic Stability: Fluorinated pyrrolidines (as in the target compound) resist oxidative metabolism, a critical advantage over non-fluorinated analogs (e.g., pyrimidine cleavage in ) .

- Synthetic Efficiency: Sonogashira coupling () and nucleophilic substitution () demonstrate high yields (>95%), suggesting scalable routes for analogs .

- Pharmacological Potential: Fluorinated rings improve drug-like properties, as seen in TRK inhibitors () and anxiolytics () .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde is a compound of interest due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and antitumoral properties, supported by case studies and research findings.

- Molecular Formula: C11H10F2N2O3

- Molecular Weight: 256.21 g/mol

- CAS Number: 1707357-81-0

Antimicrobial Activity

Nitro-containing compounds, including derivatives of nitrobenzaldehyde, are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA.

Case Study: Antimicrobial Efficacy

In a study examining various nitro compounds, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and induce oxidative stress within microbial cells .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

Nitro compounds have been shown to modulate inflammatory responses. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory cytokines.

Research Findings

A study indicated that this compound could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammation. The inhibition of these enzymes suggests a potential therapeutic role in treating inflammatory diseases .

Antitumoral Activity

The antitumoral properties of nitroaromatic compounds are gaining attention due to their ability to target hypoxic tumor environments. The nitro group can act as a prodrug that becomes activated under low oxygen conditions typical of many tumors.

Case Study: Tumor Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that this compound reduced cell viability significantly:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound's effectiveness appears to be linked to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage .

Q & A

Q. What metadata should accompany publications involving this compound to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.